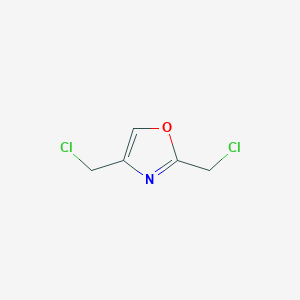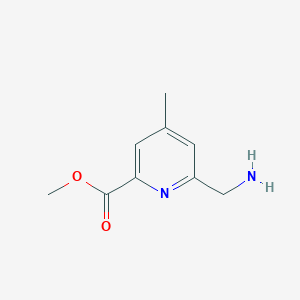
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide is a synthetic organic compound with the molecular formula C14H19N3O3 and a molecular weight of 277.322 g/mol . This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-N3,N3,N4,N4-tetramethylpyridine-3,4-dicarboxamide can be compared with similar compounds such as:
5-Cyclopropoxy-N3,N3,N4-trimethylpyridine-3,4-dicarboxamide: This compound has one less methyl group, which may affect its chemical reactivity and biological activity.
5-Cyclopropoxy-N3,N4-dimethylpyridine-3,4-dicarboxamide: This compound has fewer methyl groups, leading to differences in its physical and chemical properties.
Eigenschaften
Molekularformel |
C14H19N3O3 |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-N,3-N,4-N,4-N-tetramethylpyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-16(2)13(18)10-7-15-8-11(20-9-5-6-9)12(10)14(19)17(3)4/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
KLQDDZISYJLYMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CN=CC(=C1C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)






![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)

